1-Benzyl-piperidine-4-boronic acid pinacol ester
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Overview
Description
1-Benzyl-piperidine-4-boronic acid pinacol ester is a chemical compound that belongs to the class of boronic esters. It is characterized by the presence of a boronic acid group attached to a piperidine ring, which is further substituted with a benzyl group and a pinacol ester moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-piperidine-4-boronic acid pinacol ester can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzylpiperidine with a boronic acid derivative, such as boronic acid pinacol ester, under appropriate reaction conditions. The reaction typically requires a catalyst, such as a palladium or nickel complex, and may be carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Industrial production often employs optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-piperidine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic acids.
Reduction: The compound can be reduced to form the corresponding boronic acid or boronic ester derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Boronic esters and boronic acids.
Reduction: Boronic acids and boronic esters.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
1-Benzyl-piperidine-4-boronic acid pinacol ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and binding interactions.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism by which 1-Benzyl-piperidine-4-boronic acid pinacol ester exerts its effects depends on the specific application. In cross-coupling reactions, the boronic acid group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved vary depending on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Phenylboronic acid pinacol ester
Pyridine boronic acid pinacol ester
1-Benzyl-1H-pyrazole-4-boronic acid pinacol ester
Properties
IUPAC Name |
1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO2/c1-17(2)18(3,4)22-19(21-17)16-10-12-20(13-11-16)14-15-8-6-5-7-9-15/h5-9,16H,10-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSIDDUWMDWBOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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